

# MTX115325: A Comparative Guide to its Selectivity Profile Against Deubiquitinating Enzymes

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Compound of Interest		
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This guide provides a comprehensive comparison of **MTX115325**'s selectivity profile against other deubiquitinating enzymes (DUBs). The information presented is based on available experimental data to assist researchers in evaluating its potential for their specific applications.

# **Executive Summary**

MTX115325 is a potent and highly selective, brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] Experimental data demonstrates that MTX115325 exhibits a remarkable selectivity for USP30, with over 2000-fold greater potency against its primary target compared to a large panel of other deubiquitinating enzymes and cysteine proteases.[1] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the specific roles of USP30 in various cellular processes, including mitophagy.

# **Selectivity Profile of MTX115325**

The selectivity of MTX115325 has been rigorously evaluated through biochemical assays against a broad panel of deubiquitinating enzymes and other proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of MTX115325 against USP30 and other tested enzymes.



Enzyme Family	Enzyme	IC50 (μM)	Selectivity vs. USP30 (fold)
Deubiquitinating Enzyme (DUB)	USP30	0.012	-
Deubiquitinating Enzyme (DUB)	USP2	24.9	>2000
Deubiquitinating Enzyme (DUB)	JOSD1	31.0	>2500
Cysteine Protease	Cathepsin L	42.1	>3500

Data sourced from Fang et al., 2023.[1]

As the data indicates, **MTX115325** is exceptionally selective for USP30. In a screening against 54 other DUBs, the highest level of off-target inhibition was observed for USP2, with an IC50 value of 24.9  $\mu$ M, representing a selectivity of over 2000-fold.[1] Similarly, when tested against five cathepsins, the highest off-target activity was against Cathepsin L, with an IC50 of 42.1  $\mu$ M, indicating a selectivity of over 3500-fold.[1]

# **Experimental Methodologies**

The selectivity and potency of **MTX115325** were determined using established and robust experimental protocols.

# Biochemical Fluorescence Polarization Assay for USP30 Inhibition

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of USP30 in a purified system.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled ubiquitin substrate. When the substrate is cleaved by active USP30, the smaller, fluorescently tagged fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this cleavage, thus maintaining a high FP signal.



#### Protocol Outline:

- Reagent Preparation:
  - Recombinant human USP30 enzyme.
  - A fluorescently labeled ubiquitin substrate (e.g., Ub-TAMRA).
  - Assay buffer (e.g., PBS with DTT and a surfactant).
  - Serial dilutions of MTX115325.
- Assay Procedure:
  - USP30 enzyme is pre-incubated with varying concentrations of MTX115325 in a microplate.
  - The fluorescent ubiquitin substrate is added to initiate the enzymatic reaction.
  - The plate is incubated to allow for enzymatic cleavage.
  - Fluorescence polarization is measured using a plate reader.
- Data Analysis:
  - The FP values are plotted against the inhibitor concentration.
  - The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the resulting dose-response curve.

## Cellular Assay for TOM20 Ubiquitination

This cell-based assay assesses the ability of **MTX115325** to inhibit USP30 activity within a cellular context by measuring the ubiquitination of a known USP30 substrate, TOM20.

Principle: USP30 is known to deubiquitinate the mitochondrial outer membrane protein TOM20. Inhibition of USP30 leads to an accumulation of ubiquitinated TOM20 (Ub-TOM20). This can be detected and quantified using Western blotting.



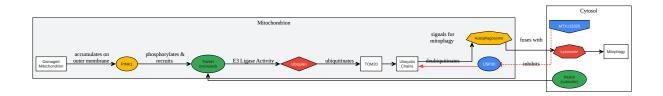
#### Protocol Outline:

- Cell Culture and Treatment:
  - A suitable cell line (e.g., HeLa or SH-SY5Y) is cultured.
  - Cells are treated with a range of concentrations of MTX115325 for a specified duration.
- · Cell Lysis and Protein Quantification:
  - Cells are harvested and lysed to extract total protein.
  - The protein concentration of the lysates is determined.
- · Immunoprecipitation and Western Blotting:
  - TOM20 is immunoprecipitated from the cell lysates.
  - The immunoprecipitated samples are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with antibodies specific for ubiquitin and TOM20 to detect the levels of Ub-TOM20 and total TOM20, respectively.
- Data Analysis:
  - The band intensities for Ub-TOM20 and total TOM20 are quantified.
  - The ratio of Ub-TOM20 to total TOM20 is calculated to determine the effect of MTX115325 on TOM20 ubiquitination.

# Visualizing the Mechanism and Workflow

To further illustrate the context of **MTX115325**'s action and the experimental approach to its characterization, the following diagrams are provided.

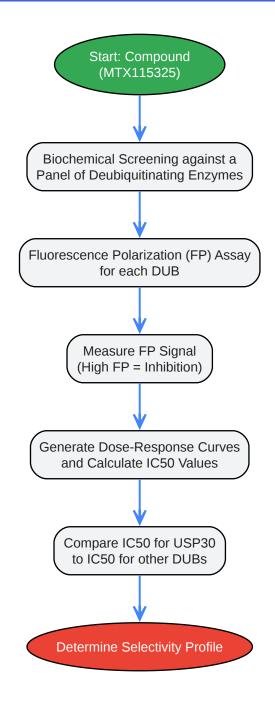




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Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of **MTX115325** on USP30.





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Caption: Experimental workflow for determining the selectivity profile of a DUB inhibitor.

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### References

- 1. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
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